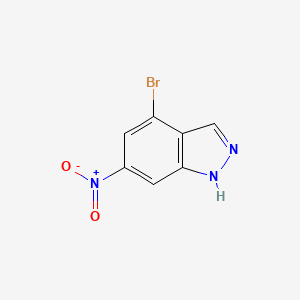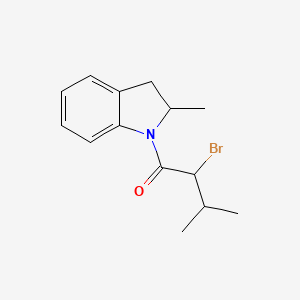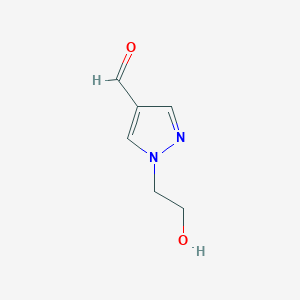
4-Bromo-6-nitro-1H-indazol
Descripción general
Descripción
4-Bromo-6-nitro-1H-indazole is a useful research compound. Its molecular formula is C7H4BrN3O2 and its molecular weight is 242.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-6-nitro-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6-nitro-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones medicinales
Los compuestos heterocíclicos que contienen indazol, como el 4-Bromo-6-nitro-1H-indazol, tienen una amplia variedad de aplicaciones medicinales . Se utilizan como:
- Agentes antihipertensivos: Estos compuestos pueden ayudar en el tratamiento de la presión arterial alta .
- Agentes anticancerígenos: Tienen propiedades que pueden inhibir el crecimiento de las células cancerosas .
- Agentes antidepresivos: Estos compuestos se pueden utilizar en el tratamiento de la depresión .
- Agentes antiinflamatorios: Pueden reducir la inflamación y se pueden utilizar en el tratamiento de afecciones como la artritis .
- Agentes antibacterianos: Estos compuestos pueden matar bacterias o retrasar su crecimiento .
Síntesis de fármacos
This compound se utiliza como intermedio en la síntesis de fármacos . Por ejemplo, se puede utilizar para preparar inhibidores duales de las vías RAS/RAF/MEK/ERK y PI3K/AKT/PTEN/MTOR .
Síntesis de derivados de indazol
This compound se puede utilizar en la síntesis de derivados de indazol . Las estrategias incluyen reacciones catalizadas por metales de transición, reacciones de ciclación reductiva y síntesis de 2H-indazoles mediante la formación consecutiva de enlaces C–N y N–N sin catalizador ni disolvente a partir de 2-azidobenzaldehídos y aminas .
Inhibidores de la proteína Z sensible a la temperatura filamentosa (FtsZ)
Se han desarrollado derivados de 4-Bromo-1H-indazol para identificar compuestos nuevos y seguros como inhibidores de la proteína Z sensible a la temperatura filamentosa (FtsZ) . FtsZ es una proteína que participa en la división celular bacteriana, y su inhibición puede conducir al desarrollo de nuevos fármacos antibacterianos .
Inhibidores de la fosfoinositida 3-quinasa δ
Los compuestos heterocíclicos que contienen indazol se pueden emplear como inhibidores selectivos de la fosfoinositida 3-quinasa δ para el tratamiento de enfermedades respiratorias .
Reacciones sin catalizador ni disolvente
This compound se puede utilizar en reacciones sin catalizador ni disolvente . Esto puede conducir a más
Safety and Hazards
4-Bromo-6-nitro-1H-indazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Mecanismo De Acción
Target of Action
Related compounds such as 6-nitroindazole are known to produce nitric oxide (no), a messenger molecule with diverse functions throughout the body . In macrophages, NO mediates tumoricidal and bactericidal actions .
Mode of Action
It is likely that it interacts with its targets to produce nitric oxide (no), similar to other indazole derivatives . Nitric oxide is a critical signaling molecule in the body, involved in various physiological and pathological processes.
Biochemical Pathways
Related compounds such as 6-nitroindazole are known to produce nitric oxide (no), which plays a crucial role in various biochemical pathways, including the regulation of vascular tone, neurotransmission, and immune response .
Result of Action
Related compounds such as 6-nitroindazole are known to produce nitric oxide (no), which has diverse functions throughout the body . In macrophages, NO mediates tumoricidal and bactericidal actions .
Análisis Bioquímico
Biochemical Properties
4-Bromo-6-nitro-1H-indazole plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as lipoxygenase, which is involved in the metabolism of fatty acids . The interaction between 4-Bromo-6-nitro-1H-indazole and lipoxygenase is characterized by the binding of the compound to the enzyme’s active site, leading to the inhibition of its catalytic activity. Additionally, 4-Bromo-6-nitro-1H-indazole has been found to interact with proteins involved in oxidative stress responses, potentially modulating their activity and influencing cellular redox balance .
Cellular Effects
The effects of 4-Bromo-6-nitro-1H-indazole on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Bromo-6-nitro-1H-indazole can modulate the activity of signaling molecules such as nitric oxide, which plays a crucial role in vascular smooth muscle relaxation and other physiological processes . Furthermore, this compound has been shown to affect the expression of genes involved in inflammatory responses, potentially reducing the production of pro-inflammatory cytokines . The impact of 4-Bromo-6-nitro-1H-indazole on cellular metabolism includes alterations in the levels of reactive oxygen species and changes in mitochondrial function .
Molecular Mechanism
At the molecular level, 4-Bromo-6-nitro-1H-indazole exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For example, the binding of 4-Bromo-6-nitro-1H-indazole to lipoxygenase results in the inhibition of the enzyme’s activity, thereby affecting the metabolism of fatty acids . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in inflammation and oxidative stress responses . The molecular interactions of 4-Bromo-6-nitro-1H-indazole also include the modulation of signaling pathways, such as those involving nitric oxide and other reactive species .
Temporal Effects in Laboratory Settings
The temporal effects of 4-Bromo-6-nitro-1H-indazole in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of 4-Bromo-6-nitro-1H-indazole, resulting in the formation of degradation products that may have different biological activities . In in vitro and in vivo studies, the long-term effects of 4-Bromo-6-nitro-1H-indazole on cellular function include sustained inhibition of enzyme activity and modulation of gene expression, which can lead to changes in cellular metabolism and redox balance .
Dosage Effects in Animal Models
The effects of 4-Bromo-6-nitro-1H-indazole vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, 4-Bromo-6-nitro-1H-indazole can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies indicate that there is a narrow therapeutic window for the use of 4-Bromo-6-nitro-1H-indazole, and careful dosage optimization is required to minimize adverse effects while maximizing therapeutic benefits .
Metabolic Pathways
4-Bromo-6-nitro-1H-indazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily through oxidative pathways, involving enzymes such as cytochrome P450 . The metabolism of 4-Bromo-6-nitro-1H-indazole can lead to the formation of reactive intermediates, which may contribute to its biological activity and potential toxicity . Additionally, this compound can affect metabolic flux and alter the levels of key metabolites, influencing cellular energy balance and redox status .
Transport and Distribution
The transport and distribution of 4-Bromo-6-nitro-1H-indazole within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, 4-Bromo-6-nitro-1H-indazole can bind to intracellular proteins, influencing its localization and accumulation . The distribution of 4-Bromo-6-nitro-1H-indazole within tissues is also affected by its binding to plasma proteins, which can modulate its bioavailability and pharmacokinetics .
Subcellular Localization
The subcellular localization of 4-Bromo-6-nitro-1H-indazole plays a crucial role in its activity and function. This compound has been found to localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The targeting of 4-Bromo-6-nitro-1H-indazole to specific subcellular compartments is influenced by post-translational modifications and interactions with targeting signals . The localization of 4-Bromo-6-nitro-1H-indazole to the mitochondria, for example, can enhance its effects on mitochondrial function and cellular metabolism .
Propiedades
IUPAC Name |
4-bromo-6-nitro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-6-1-4(11(12)13)2-7-5(6)3-9-10-7/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKKWYOQLIACFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646143 | |
| Record name | 4-Bromo-6-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-54-7 | |
| Record name | 4-Bromo-6-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-6-nitro-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1291737.png)

![1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine](/img/structure/B1291750.png)


![tert-Butyl trans-4-[2-(9H-fluoren-9-ylmethoxy-carbonylamino)ethyl]cyclohexylcarbamate](/img/structure/B1291762.png)
![(2S,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid](/img/structure/B1291765.png)
